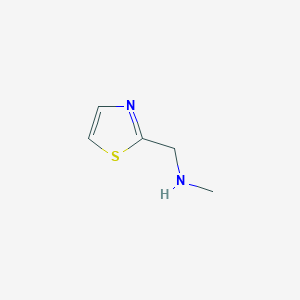

N-Methyl-1-(thiazol-2-yl)methanamine

Description

Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, known for their roles in pharmaceuticals, agrochemicals, and materials science. This compound’s structure provides a balance of lipophilicity and hydrogen-bonding capacity, making it a versatile scaffold in drug discovery .

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHGOWYUJYMPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596680 | |

| Record name | N-Methyl-1-(1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-68-8 | |

| Record name | N-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1,3-thiazol-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(thiazol-2-yl)methanamine typically involves the reaction of thiazole derivatives with methylamine. One common method is the alkylation of thiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring in N-Methyl-1-(thiazol-2-yl)methanamine undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acidic medium, 25–40°C | Thiazole sulfoxide | 65–75% |

| Potassium permanganate | Aqueous NaOH, reflux | Thiazole sulfone | 50–60% |

Oxidation typically occurs at the sulfur atom in the thiazole ring, with selectivity influenced by pH and temperature .

Reduction Reactions

The methylamino group and thiazole ring participate in reduction reactions:

-

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during derivatization, yielding secondary amines (70–80% efficiency).

Substitution Reactions

Electrophilic substitution occurs at the C-5 position of the thiazole ring due to electron-rich aromatic character:

Example: Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Acetic acid, 50°C | 5-Bromo-thiazole derivative |

| Chlorine (Cl₂) | FeCl₃ catalyst, 40°C | 5-Chloro-thiazole derivative |

Substitution reactions are critical for synthesizing bioactive analogs, such as antimicrobial agents .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition with azomethine ylides, forming spiro-pyrrolidine derivatives. Computational studies reveal:

| Parameter | Value |

|---|---|

| Activation energy (ΔG‡) | 18.2–22.5 kcal/mol |

| Reaction exothermicity | ΔH = −30.1 to −35.6 kcal/mol |

This reaction proceeds via an asynchronous mechanism, with regioselectivity governed by frontier molecular orbital interactions .

Condensation and Schiff Base Formation

The methylamino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4h | N-Benzylidene derivative |

| Acetophenone | Dry toluene, MgSO₄ | N-Acetylated imine |

These derivatives are intermediates in synthesizing antitumor and antimicrobial agents .

Key Mechanistic Insights

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

N-Methyl-1-(thiazol-2-yl)methanamine serves as a crucial building block for synthesizing more complex organic molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features that enhance reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves the alkylation of thiazole derivatives with methylamine. Common methods include:

- Nucleophilic Substitution : Conducted under basic conditions (e.g., sodium hydroxide) to facilitate the reaction.

- Continuous Flow Reactors : Employed in industrial settings for efficiency and scalability, utilizing catalysts to optimize yields.

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Recent studies have demonstrated notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in the following table:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 |

These findings suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for new antimicrobial therapies.

Anticancer Potential

The compound has also been investigated for its anticancer properties, showing promising results against various cancer cell lines. The following table presents the IC values for different cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 42.8 |

| MCF-7 (Breast) | Not significantly different from normal cells |

| PC-3 (Prostate) | Not significantly different from normal cells |

The selectivity index indicates a strong preference for targeting cancer cells over normal cells, highlighting its potential in targeted cancer therapies .

Anticonvulsant Activity

Research has indicated that this compound exhibits anticonvulsant properties, as shown in the following data:

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| Compound A | 24.38 (electroshock test) |

| Compound B | 88.23 (chemo-shock test) |

These results suggest that modifications to the thiazole structure can enhance anticonvulsant efficacy, providing pathways for developing new treatments for epilepsy .

Mechanism of Action

The mechanism of action of N-Methyl-1-(thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

(a) N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine

- Structure : Features a methyl group at the 2-position of the thiazole ring.

- Synthesis : Prepared via nucleophilic substitution or reductive amination, similar to methods in (e.g., catalytic hydrogenation using Pd-C) .

- Applications : Used in antibacterial and antiviral research due to thiazole’s bioactivity .

(b) 2-Isopropyl-4-(methylaminomethyl)thiazole

Heterocyclic Analogs with Different Ring Systems

(a) N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

- Structure : Replaces thiazole with imidazole (two adjacent nitrogen atoms).

- Properties : Imidazole’s dual nitrogen atoms enhance basicity (pKa ~7) compared to thiazole (pKa ~2.5), influencing solubility and binding to biological targets like metal ions or enzymes.

- Applications : Common in histamine receptor ligands and enzyme inhibitors .

(b) N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

- Structure : Pyrazole ring with a phenyl substituent.

- Properties : The phenyl group increases lipophilicity, improving membrane permeability. Pyrazole’s hydrogen-bonding capacity differs from thiazole due to its two nitrogen atoms.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, as described in for triazole derivatives .

- Applications : Explored in kinase inhibitors and anti-inflammatory agents .

Substituted Pyrazole and Isoxazole Derivatives

(a) N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

- Structure: Pyrazole ring with phenyl and methylaminomethyl groups.

- Properties : The oxalate salt improves aqueous solubility, critical for formulation. The phenyl group enhances π-π stacking interactions in target binding.

- Applications : Investigated in CNS disorders due to structural similarity to serotonin receptor ligands .

(b) N-Methyl-1-(5-phenyl-3-isoxazolyl)methanamine hydrochloride

- Structure: Isoxazole ring substituted with phenyl and methylaminomethyl groups.

- Properties : Isoxazole’s oxygen atom confers polarity, altering solubility and metabolic stability compared to thiazole.

- Applications: Potential use in antimicrobial agents, as isoxazoles are known for β-lactamase inhibition .

Comparative Data Table

Biological Activity

N-Methyl-1-(thiazol-2-yl)methanamine is a compound that has garnered interest due to its diverse biological activities. This article explores its biological functions, focusing on antimicrobial, anticancer, and anticonvulsant properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for contributing to various pharmacological effects. The presence of the methylamino group enhances its reactivity and potential interactions with biological targets. This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are significant for synthesizing derivatives with enhanced biological activities.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.17 mg/mL | 0.23 mg/mL |

| B. cereus | 0.23 mg/mL | 0.47 mg/mL |

| S. Typhimurium | 0.23 mg/mL | 0.47 mg/mL |

These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, thiazole derivatives have been synthesized and screened against multiple cancer cell lines, showing significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 42.8 |

| MCF-7 (Breast) | Not significantly different from normal cells |

| PC-3 (Prostate) | Not significantly different from normal cells |

The selectivity index indicates a strong preference for cancer cells over normal cells, highlighting the potential of this compound in targeted cancer therapies .

Anticonvulsant Activity

This compound also exhibits anticonvulsant properties. A study reported that certain thiazole derivatives showed high efficacy in seizure models:

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| Compound A | 24.38 (electroshock test) |

| Compound B | 88.23 (chemo-shock test) |

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant efficacy, providing a pathway for developing new treatments for epilepsy .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity and influencing various biological pathways related to disease processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(thiazol-2-yl)methanamine, and how are intermediates purified?

- Methodology : A common route involves coupling reactions between thiazole derivatives and methylamine precursors. For example, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid reacts with N-methyl-1-(2-methylthiazol-4-yl)methanamine under standard amide bond formation conditions (e.g., EDC/HOBt), yielding 76% product after purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Purification : Column chromatography is preferred due to the compound's polarity. Analytical techniques like ESI-MS (m/z 331.2 [M+H]+) and IR (characteristic peaks at 1625 cm⁻¹ for C=O) confirm purity .

Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?

- NMR : In H NMR, signals at δ 2.30 ppm (s, 3H) correspond to the N-methyl group, while aromatic protons from the thiazole ring appear between δ 7.20–8.40 ppm .

- HRMS : Exact mass (calcd. 331.1023 [M+H]+) aligns with molecular formula CHFNOS, confirming identity .

- IR : Stretching vibrations at 1625 cm⁻¹ (C=O) and 1523 cm⁻¹ (C-N) are critical for functional group analysis .

Advanced Research Questions

Q. How do electronic effects of the thiazole ring influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The thiazole’s electron-deficient nature (due to the electronegative N and S atoms) enhances susceptibility to nucleophilic attack at the 2- and 4-positions. Substituents like chloromethyl (e.g., 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine) facilitate alkylation reactions, as seen in Mannich base syntheses .

- Case Study : In tandem synthesis of N-methylated amines, the thiazole’s electron-withdrawing effects stabilize intermediates, enabling high-yield (>85%) formation of tertiary amines under mild conditions .

Q. What strategies resolve contradictions in reported yields for thiazole-containing Mannich bases?

- Troubleshooting : Discrepancies in yields (e.g., 76% vs. lower values) may arise from reaction conditions (temperature, solvent polarity) or competing side reactions. Optimizing base strength (e.g., KCO vs. NaH) and solvent (DMF vs. DMSO) can minimize byproducts .

- Data Validation : Cross-referencing HRMS and C NMR data (e.g., δ 52.6 ppm for methylene groups) ensures reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., riboswitches)?

- In Silico Approaches : Molecular docking studies using PubChem data (CID: 140176-74-5) reveal hydrogen bonding between the thiazole’s sulfur/nitrogen atoms and riboswitch aptamers, as seen in TPP riboswitch analogs .

- Validation : Experimental KD values (e.g., 8 µM for related thiazole derivatives) align with docking scores, supporting predictive accuracy .

Methodological Considerations

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

- Chiral Resolution : Use of chiral auxiliaries (e.g., (2R,4R)-azetidine-2,4-dicarboxylic acid) or asymmetric catalysis (e.g., Pt-complexed spiro compounds) achieves enantiomeric excess >90% .

- Analytical Tools : Chiral HPLC with UV detection (λ = 254 nm) or CD spectroscopy confirms enantiopurity .

Q. How do substituents on the thiazole ring alter physicochemical properties?

- Structure-Activity Data :

| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| -Cl | 2.1 | 0.5 | 139–140 |

| -CH | 1.8 | 1.2 | 125–127 |

| Data from CAS and PubChem indicate chloro-substituents increase hydrophobicity but reduce solubility . |

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Storage : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent degradation .

- Disposal : Follow EPA guidelines (DTXSID20519508) for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.